molecular formula C12H14N2O2S B13286244 Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate

Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B13286244
M. Wt: 250.32 g/mol
InChI Key: KOICWBCLSXTIMD-UHFFFAOYSA-N
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Description

Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) under a nitrogen atmosphere for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine derivatives, such as:

Uniqueness

Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino methyl group and the carboxylate ester differentiates it from other thieno[3,2-b]pyridine derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations .

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C12H14N2O2S/c1-14(2)7-8-10-9(5-4-6-13-10)17-11(8)12(15)16-3/h4-6H,7H2,1-3H3

InChI Key

KOICWBCLSXTIMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(SC2=C1N=CC=C2)C(=O)OC

Origin of Product

United States

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